molecular formula C35H42ClN3O B8234907 Cy5 alkyne

Cy5 alkyne

Cat. No.: B8234907
M. Wt: 556.2 g/mol
InChI Key: VOWXUNAERRNFLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cy5 alkyne is a vital reagent for bioorthogonal click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This compound features a bright, far-red-emitting Cy5 fluorophore linked to a terminal alkyne group. Its primary application is the selective fluorescent labeling of biomolecules that have been functionalized with azide groups. This allows researchers to label and track azide-modified proteins, glycans, lipids, and nucleic acids within complex biological systems with minimal interference, as the small alkyne tag is less disruptive than large fluorophores [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2768710/]. The Cy5 dye (excitation ~650 nm, emission ~670 nm) is ideal for experiments where low background autofluorescence and deep tissue penetration are required, making it excellent for fluorescence microscopy, flow cytometry, and in vivo imaging. The product is offered as a stable, lyophilized solid and should be reconstituted in anhydrous DMSO for optimal performance and to maintain the integrity of the alkyne moiety. It is critical to note that this reagent is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]-N-prop-2-ynylhexanamide;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H41N3O.ClH/c1-7-25-36-33(39)24-12-9-17-26-38-30-21-16-14-19-28(30)35(4,5)32(38)23-11-8-10-22-31-34(2,3)27-18-13-15-20-29(27)37(31)6;/h1,8,10-11,13-16,18-23H,9,12,17,24-26H2,2-6H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOWXUNAERRNFLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCC#C)(C)C)C)C.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)NCC#C)(C)C)C)C.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H42ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

556.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonated vs. Non-Sulfonated Derivatives

  • Sulfonated (e.g., Vector Laboratories) : Ideal for aqueous applications (e.g., live-cell imaging), synthesized via post-coupling sulfonation or using pre-sulfonated indole precursors.

  • Non-Sulfonated (e.g., GlpBio) : Requires organic co-solvents (e.g., DMSO) for biomolecule labeling, prioritizing membrane permeability.

DNA-Compatible Phosphoramidites

The ACS Omega protocol achieves 70–85% coupling efficiency in DNA synthesis, enabling precise Cy5 insertion at internal positions (e.g., HJA: ATATAATCGCTCG-X-CATATTATGACTG).

Challenges and Optimization Strategies

  • Moisture Sensitivity : Phosphoramidite synthesis demands anhydrous conditions, necessitating molecular sieves and inert atmospheres.

  • Byproduct Removal : H-phosphonate impurities are mitigated via hexane precipitation and TLC-guided purification.

  • Solubility Management : Co-solvents (e.g., 20% DMSO in PBS) are used for non-sulfonated dyes to prevent aggregation during biomolecule conjugation .

Chemical Reactions Analysis

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Cy5 alkyne is frequently used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions . This reaction allows for the formation of a stable triazole linker between the this compound and an azide-containing molecule .

Reaction Conditions

  • CuAAC reactions generally occur under mild conditions, often at room temperature and in aqueous media .

  • The reaction typically requires a copper catalyst to proceed efficiently . AAT Bioquest's FastClick reagents contain a copper-chelating ligand that stabilizes the Cu(I) oxidation state, accelerating the click reaction without needing an external copper-chelator .

Applications

  • Biomolecule Labeling : this compound can be used to label various biomolecules, including proteins, polymers, and solid surfaces .

  • Differential Gel Electrophoresis (DIGE) : In DIGE experiments, this compound can be used alongside Cy3 alkyne to label proteins, allowing for the analysis of differences in glycosylation between samples .

  • Fluorescence Imaging and Flow Cytometry : Cy5 conjugates are widely used in fluorescence imaging and flow cytometric applications .

Mechanism of Photoswitching

Cyanine dyes like Cy5 can undergo reversible photoswitching, transitioning between a fluorescent state and a dark state when exposed to light .

Thiol Addition

  • One proposed mechanism involves the addition of a thiol to the polymethine bridge of the cyanine dye, disrupting the conjugated π-electron cloud and leading to the dark state .

  • The reaction rate is influenced by the concentration of the thiol anion, with the reaction initially increasing linearly before saturating at higher concentrations .

Radical Intermediates

  • Thiyl radicals may react with the conjugated system of this compound to form adducts .

  • The rate of switching to the dark state can be reduced in the presence of a radical quencher .

Considerations for Reactivity

Aqueous Solubility : Non-sulfonated this compound has low aqueous solubility, often requiring the use of organic co-solvents to ensure efficient reaction in biomolecule labeling . Sulfonated this compound is water-soluble .

Specificity : this compound reacts specifically with azido-labeled proteins, without significant interaction with non-azido proteins .

Terminal Alkynes : Terminal alkynes attached to substrate proteins and peptides can react with the active-site cysteine nucleophile of target proteases . The presence of a terminal CH proton appears to play an important role in this reactivity .

Alternative Reactions

Copper-Free Click Chemistry : For applications where copper is undesirable, Sulfo Cy5 DBCO is available, which allows for copper-free click reactions with azides .

Reactions with Active-Site Cysteines : Alkynes can react with active-site cysteine nucleophiles in target proteases .

Scientific Research Applications

Key Applications

  • Fluorescence Imaging
    • Cy5 alkyne is extensively used in fluorescence imaging to visualize biological samples. Its brightness and photostability allow for the direct imaging of low-abundance targets without significant background noise.
    • Case Study : In a study involving HeLa cells, researchers utilized this compound to label azido-sugars for intracellular visualization. The results demonstrated effective labeling with minimal nonspecific binding, highlighting the dye's utility in cellular imaging .
  • Flow Cytometry
    • The compound is also employed in flow cytometric applications where precise quantification of cell populations is required. Its far-red emission minimizes interference from autofluorescence common in biological samples.
    • Data Table :
  • Bioconjugation
    • This compound is widely used for bioconjugation through click chemistry, allowing for the stable attachment of fluorescent tags to biomolecules such as proteins and nucleic acids.
    • Case Study : Researchers developed a novel bioconjugation strategy using this compound to label glycoproteins on cell surfaces, enabling detailed studies of glycosylation patterns in different cellular contexts .
  • Metabolic Labeling
    • The dye can be incorporated into metabolic labeling strategies where azide-containing sugars are introduced into cells, followed by labeling with this compound.
    • This approach allows for the tracking of glycan dynamics within living cells.

Advantages of Using this compound

  • High Sensitivity : Due to its strong fluorescence, this compound enables the detection of low-abundance biomolecules.
  • Minimal Background Interference : Its far-red emission reduces interference from autofluorescence, enhancing signal clarity.
  • Versatile Reactivity : The ability to participate in CuAAC reactions allows for diverse applications across various biological systems.

Comparison with Similar Compounds

Fluorescent Dyes: Cy5 Alkyne vs. Cy3 and pH-Sensitive Diynes

Property This compound Cy3 Dye Diyne Compounds (e.g., 7–18)
Excitation/Emission 649/670 nm 550/570 nm N/A (νalkyne shifts with pH)
pH Sensitivity Stable (pH 3–10) Stable (pH 3–10) Sigmoidal νalkyne-pH relationship (pKa 2–10)
Application Biomolecule labeling Biomolecule labeling pH sensing in solution
Reactivity Alkyne-azide CuAAC NHS ester/maleimide Alkyne conjugation modulated by π-electron density

Key Differences :

  • This compound’s near-infrared emission reduces autofluorescence in biological samples compared to Cy3’s visible range .
  • Unlike pH-sensitive diynes (e.g., compound 8 , which shows νalkyne increase with pH ), this compound maintains consistent fluorescence, making it superior for stable labeling.

Click Chemistry Reagents: this compound vs. Alkyne Fatty Acids

Property This compound Alkyne Fatty Acids (e.g., Alk-C16/C18)
Structure Cyanine-alkyne conjugate Fatty acid with terminal alkyne
Solubility Water-soluble Requires organic solvents (e.g., TLC)
Application Protein/DNA tagging Phospholipid labeling in bacterial membranes
Detection Direct fluorescence Requires post-reaction Cy5-azide conjugation

Key Differences :

  • This compound’s intrinsic fluorescence allows real-time tracking, whereas alkyne fatty acids require secondary labeling steps .
  • Water solubility simplifies workflow compared to lipid-soluble alkynes needing organic solvents .

Bioorthogonal Toxicity: this compound vs. Alkoxyamine Alkynes

Property This compound Alkoxyamine Alkynes (e.g., AA3, AA5)
Reactivity Selective CuAAC Binds DNA abasic sites (unexpected toxicity)
Cellular Impact Non-toxic Kills B-cell lymphomas at µM concentrations
Mechanism Labeling tool Forms DNA adducts via radical activation

Key Differences :

  • This compound’s bioorthogonality avoids cellular toxicity, unlike alkoxyamine alkynes, which exploit alkyne reactivity for cytotoxic effects .

Structural and Analytical Comparisons

  • Molecular Precision : Sulfo-Cy5 alkyne exhibits exact HRMS data (observed m/z 678.2315 vs. calculated 678.2313 ), ensuring batch consistency. In contrast, diyne compounds (7–18) show variable Δνalkyne (4.6–8.2 cm⁻¹) depending on substituent positioning (meta vs. para) .
  • Synthetic Control : this compound undergoes rigorous QC testing for reactive dye content, whereas alkyne fatty acids and pH-sensitive diynes may lack standardized purity metrics .

Biological Activity

Cy5 alkyne is a fluorescent dye that has gained significant attention in biological research due to its unique properties and applications in various fields, including biochemistry, molecular biology, and medical diagnostics. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, applications, and relevant case studies.

Overview of this compound

Cy5 (Cyanine 5) is a near-infrared (NIR) fluorescent dye that is commonly used for labeling biomolecules due to its high quantum yield and photostability. The incorporation of an alkyne functional group allows for bioorthogonal reactions, particularly through click chemistry, enabling selective labeling and tracking of biomolecules in complex biological systems.

The primary mechanism by which this compound exerts its biological activity is through click chemistry , specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the efficient conjugation of this compound to azide-labeled biomolecules without interfering with their biological function. This selectivity is critical for applications such as:

  • Protein Labeling : this compound can be used to label proteins that have been metabolically tagged with azide-containing sugars or amino acids.
  • Cell Imaging : The dye's NIR properties enable deep tissue imaging with minimal background fluorescence, making it suitable for in vivo studies.

Case Study 1: Protein Glycosylation Analysis

A study demonstrated the utility of this compound in analyzing glycosylation patterns in proteins. Researchers incubated Chinese hamster ovary (CHO) cells with azido-galactosamine, followed by labeling with either Cy3 or this compound via click chemistry. The results showed that Cy5 specifically labeled azido-modified proteins, allowing for differential detection in gel electrophoresis. This study highlighted the ability of this compound to selectively tag proteins based on their glycosylation status, which is crucial for understanding cellular functions and disease mechanisms .

Case Study 2: Peptide-PMO Conjugates

Another research effort focused on the incorporation of Cy5 into peptide-conjugated phosphorodiamidate morpholino oligomers (PPMOs). The study found that the introduction of Cy5 did not adversely affect the biological activity of the PPMOs in exon-skipping assays using muscle cell lines. Confocal microscopy revealed that Cy5-labeled PPMOs exhibited significant cellular uptake, correlating with their exon-skipping efficacy. This indicates that Cy5 can be effectively used as a labeling agent without compromising the functionality of therapeutic oligonucleotides .

Comparative Analysis of Biological Activity

Property Cy3 Alkyne This compound
Wavelength (nm) 550 (excitation)650 (excitation)
Quantum Yield ModerateHigh
Photostability ModerateHigh
Bioorthogonal Reaction Type CuAACCuAAC
Applications Protein labelingProtein labeling, cell imaging

Q & A

Q. What structural and photophysical properties of Cy5 alkyne make it suitable for bioimaging applications?

this compound’s fluorescence efficiency stems from its polymethine backbone, which determines its near-infrared emission (λem ≈ 670 nm), and sulfonate groups that enhance water solubility for biological compatibility. The alkyne group enables site-specific conjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC), reducing non-specific binding . Researchers should validate structural integrity using NMR (¹H, ¹³C) and mass spectrometry, especially when modifying substituents for pH-sensitive applications.

Q. How does the choice of conjugation strategy (e.g., CuAAC vs. strain-promoted click chemistry) impact this compound labeling efficiency?

CuAAC offers high specificity but requires copper catalysts, which may induce cellular toxicity. Strain-promoted alternatives (e.g., DBCO-azide reactions) avoid copper, making them preferable for live-cell imaging. Labeling efficiency should be quantified via HPLC or fluorescence correlation spectroscopy, with negative controls (e.g., non-alkyne analogs) to confirm specificity .

Q. What are the optimal excitation/emission parameters for this compound in confocal microscopy, and how do they compare to other cyanine dyes?

this compound is typically excited at 649 nm (λex) with emission at 670 nm. Compared to Cy3 (λem ≈ 570 nm), its red-shifted emission minimizes autofluorescence in biological samples. Researchers should calibrate detectors using reference dyes (e.g., Cy3/Cy5 mixtures) to avoid channel bleed-through and validate signal linearity across concentrations .

Advanced Research Questions

Q. What experimental safeguards are necessary to mitigate this compound photobleaching in long-term live-cell imaging?

Photostability can be enhanced using oxygen-scavenging systems (e.g., glucose oxidase/catalase) or mounting media with antifading agents. Time-lapse experiments should employ low laser power (<5% intensity) and short exposure times, validated via control studies comparing this compound to photostable reference dyes (e.g., Alexa Fluor 647). Data acquisition software must log cumulative light exposure to quantify bleaching kinetics .

Q. How can spectral overlap between this compound and other fluorophores be resolved in multiplexed super-resolution microscopy?

Linear unmixing algorithms require pre-acquired reference spectra for each fluorophore under identical imaging conditions. For this compound, pairwise testing with Cy7 (λem ≈ 800 nm) should establish crosstalk thresholds. Researchers must normalize signals using reference samples (e.g., single-labeled controls) and apply correction factors derived from microarray normalization protocols .

Q. What validation strategies confirm the specificity of this compound labeling in protein interaction studies?

Co-localization assays with immunostaining (e.g., anti-HisTag antibodies for recombinant proteins) can verify targeting accuracy. Förster resonance energy transfer (FRET) between this compound and a proximal donor dye (e.g., Cy3) provides spatial resolution. Negative controls (e.g., alkyne-free systems) and competition experiments with excess azide ligands are critical to rule out non-specific binding .

Q. How should researchers optimize this compound concentration for in vivo imaging to balance signal intensity and background noise?

Dose-response curves in animal models (e.g., murine tumor xenografts) should correlate dye concentration (0.1–10 µM) with signal-to-noise ratios. Background subtraction protocols must account for tissue autofluorescence, measured in untreated controls. Near-infrared imaging systems should use bandpass filters (660–690 nm) to exclude non-specific emission .

Methodological Considerations

  • Data Normalization : Microarray studies using this compound require loess normalization to adjust for channel-specific variations (e.g., Cy5 vs. Cy3 reference signals) .
  • Instrument Calibration : Regularly validate detector sensitivity using fluorescent beads with known emission spectra.
  • Ethical Reproducibility : Document experimental parameters (e.g., laser power, exposure time) in supplemental materials to enable replication .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.